molecular formula C11H12ClFO3 B13661179 Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride

Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride

Cat. No.: B13661179
M. Wt: 246.66 g/mol
InChI Key: CUXUXNNJUPWWAP-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is an organic compound with the molecular formula C11H12ClFO3. This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride typically involves the esterification of 4-acetyl-3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The acetyl and fluorophenyl groups are key functional moieties that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-fluorophenyl)acetate: Similar structure but lacks the acetyl group, leading to different chemical properties and reactivity.

    Methyl 2-(4-acetylphenyl)acetate: Similar structure but lacks the fluorine atom, affecting its biological activity and chemical behavior.

Uniqueness

Methyl 2-(4-acetyl-3-fluorophenyl)acetate hydrochloride is unique due to the presence of both the acetyl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClFO3

Molecular Weight

246.66 g/mol

IUPAC Name

methyl 2-(4-acetyl-3-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C11H11FO3.ClH/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2;/h3-5H,6H2,1-2H3;1H

InChI Key

CUXUXNNJUPWWAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)OC)F.Cl

Origin of Product

United States

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